3-chloro-4-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
This compound is a chemical substance with the CAS No. 2034598-67-7. It is a complex organic molecule that contains a benzenesulfonamide core, which is substituted with a methoxy group and a chloro group. The sulfonamide nitrogen is linked to a pyridine ring, which is further substituted with a thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .Scientific Research Applications
Photochemical Properties for Photodynamic Therapy
The research into derivatives of benzenesulfonamide has shown significant potential in photodynamic therapy (PDT), particularly for cancer treatment. The synthesis and characterization of zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base have revealed remarkable properties as photosensitizers. These compounds exhibit high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, important for Type II mechanisms in PDT. Their effectiveness as Type II photosensitizers suggests a promising avenue for treating cancer through photodynamic therapy, leveraging the photochemical properties of these compounds (Pişkin, Canpolat, & Öztürk, 2020).
Photophysicochemical Applications
Further studies into zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents have expanded the understanding of their spectroscopic, photophysical, and photochemical properties. These properties render the zinc(II) phthalocyanine suitable for photocatalytic applications, showcasing the versatility of benzenesulfonamide derivatives in areas beyond medical treatment, potentially including environmental applications through photocatalysis (Öncül, Öztürk, & Pişkin, 2021).
Potential in Human Carbonic Anhydrase Inhibition
The exploration of chlorinated benzenesulfonamide derivatives as inhibitors of human carbonic anhydrases has unveiled a novel set of compounds with significant binding affinity and selectivity. This research highlights the potential of these derivatives in developing inhibitors with high selectivity for specific carbonic anhydrase isozymes, which could have implications in treating various diseases, including cancer and glaucoma (Balandis et al., 2020).
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors .
Mode of Action
It’s suggested that the negative charges gathered around the o4 and o5 atoms in the sulfonamide group could indicate a possible nucleophilic attack site .
Biochemical Pathways
It’s known that indole derivatives possess various biological activities, which implies they may affect multiple biochemical pathways .
Result of Action
It’s known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-23-16-5-4-14(8-15(16)18)25(21,22)20-10-12-7-13(11-19-9-12)17-3-2-6-24-17/h2-9,11,20H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLIRIUAUFICQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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